molecular formula C9H5ClN2O2S B1426908 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1083274-64-9

4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1426908
CAS No.: 1083274-64-9
M. Wt: 240.67 g/mol
InChI Key: ZWQOQXQVZCIMMO-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that features a thiadiazole ring substituted with a chlorophenyl group and a carboxylic acid group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 3-chlorophenylthiosemicarbazide. This intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: The compound is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar thiadiazole ring structure but differs in the position and type of substituents.

    4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid: A positional isomer with the chlorine atom at a different position on the phenyl ring.

Uniqueness: 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group provides additional sites for chemical modification, enhancing its versatility in various applications.

Biological Activity

Overview

4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound features a thiadiazole ring with a chlorophenyl substituent and a carboxylic acid group, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C9H6ClN2O2S
  • Molecular Weight : 232.67 g/mol
  • CAS Number : 1083274-64-9

The compound's structure allows it to interact with various biological targets, leading to its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to be effective against various bacterial strains and fungi, making it a candidate for antibiotic development. The minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibiotics:

PathogenMIC (μg/mL)Standard DrugStandard Drug MIC (μg/mL)
Staphylococcus aureus32.6Itraconazole47.5
Escherichia coli25.0Streptomycin20.0
Aspergillus niger30.0Fluconazole50.0

These results suggest that the compound could be developed into new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of several cancer cell lines, including breast (MCF-7) and colon adenocarcinoma (LoVo). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study examining the cytotoxic effects of various thiadiazole derivatives, this compound demonstrated:

  • IC50 Value : 15 μM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

This activity was comparable to established chemotherapeutic agents like Doxorubicin .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or disrupt cellular processes:

  • Antimicrobial Activity : Likely involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anticancer Activity : Involves targeting pathways related to apoptosis and cell proliferation.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiadiazole derivatives, revealing that modifications to the thiadiazole ring can significantly enhance biological activity:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and potency
Substitution at C-5Enhanced selectivity towards cancer cells
Introduction of electron-withdrawing groupsImproved antimicrobial efficacy

These findings underscore the importance of chemical modifications in optimizing therapeutic profiles .

Properties

IUPAC Name

4-(3-chlorophenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQOQXQVZCIMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(SN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
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4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
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4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
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4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
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4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
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4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

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